(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
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Overview
Description
(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexylidene ring, a fluorenylmethoxycarbonyl group, and a hexanoic acid chain, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid typically involves multiple steps, including the formation of the cyclohexylidene ring, the introduction of the fluorenylmethoxycarbonyl group, and the attachment of the hexanoic acid chain. Common reagents used in these reactions include cyclohexanone, fluorenylmethanol, and hexanoic acid, along with various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, protein binding, and cellular uptake mechanisms. Its structural features make it a valuable tool for investigating biological pathways and processes.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties are explored. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid include other fluorenylmethoxycarbonyl derivatives and cyclohexylidene-containing compounds. Examples include:
- Fluorenylmethoxycarbonyl chloride
- Cyclohexylidene acetic acid
- Hexanoic acid derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,33H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDRLQTWKWIHEP-RUZDIDTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)N[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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